
Hbv-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hbv-IN-12 is a compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. Hepatitis B is a serious liver infection caused by the hepatitis B virus, which can lead to chronic liver disease, cirrhosis, and liver cancer. The development of effective antiviral agents like this compound is crucial in combating this global health issue.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-12 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically begins with the preparation of key intermediates, which are then subjected to various chemical transformations, including condensation, cyclization, and functional group modifications. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large-scale reactors and advanced purification techniques. The process involves the use of high-throughput screening methods to identify the most efficient synthetic routes and reaction conditions. Quality control measures are implemented at each stage of production to ensure the consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hbv-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound.
Wissenschaftliche Forschungsanwendungen
Hbv-IN-12 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in the study of chemical reactions and mechanisms. Its unique structure and reactivity make it an ideal candidate for exploring new synthetic methodologies.
Biology: In biological research, this compound is used to study the molecular mechanisms of HBV infection and replication. It serves as a valuable tool in understanding the interactions between the virus and host cells.
Medicine: this compound is being investigated for its potential as an antiviral agent in the treatment of hepatitis B. Preclinical studies have shown promising results in inhibiting viral replication and reducing liver damage.
Industry: In the pharmaceutical industry, this compound is used in the development of new antiviral drugs. Its unique properties and efficacy make it a valuable lead compound in drug discovery programs.
Wirkmechanismus
The mechanism of action of Hbv-IN-12 involves the inhibition of key enzymes and pathways involved in the replication of the hepatitis B virus. This compound targets the viral polymerase, an enzyme essential for the synthesis of viral DNA. By inhibiting this enzyme, this compound effectively blocks the replication of the virus, reducing the viral load in infected individuals. Additionally, this compound may interact with other molecular targets and pathways involved in the viral life cycle, further enhancing its antiviral activity.
Vergleich Mit ähnlichen Verbindungen
Hbv-IN-12 is unique in its structure and mechanism of action compared to other antiviral compounds. Similar compounds include:
Entecavir: A nucleoside analog that inhibits HBV polymerase by competing with the natural substrate deoxyguanosine triphosphate.
Tenofovir: Another nucleoside analog that inhibits HBV polymerase by incorporating into the viral DNA and causing chain termination.
Lamivudine: A nucleoside analog that inhibits HBV polymerase by incorporating into the viral DNA and causing chain termination.
Compared to these compounds, this compound offers distinct advantages in terms of potency, selectivity, and resistance profile. Its unique structure allows for more effective inhibition of the viral polymerase, making it a promising candidate for the treatment of hepatitis B.
Conclusion
This compound is a compound with significant potential in the treatment of hepatitis B virus infections. Its unique structure, mechanism of action, and wide range of scientific research applications make it a valuable tool in the fight against this global health issue. Continued research and development of this compound and similar compounds will be crucial in advancing our understanding of HBV and developing effective antiviral therapies.
Eigenschaften
Molekularformel |
C23H27NO8 |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
(8R)-8-tert-butyl-13-(3-methoxypropoxy)-4-oxo-10,15,17-trioxa-7-azatetracyclo[9.7.0.02,7.014,18]octadeca-1(18),2,5,11,13-pentaene-5-carboxylic acid |
InChI |
InChI=1S/C23H27NO8/c1-23(2,3)18-11-30-16-9-17(29-7-5-6-28-4)20-21(32-12-31-20)19(16)14-8-15(25)13(22(26)27)10-24(14)18/h8-10,18H,5-7,11-12H2,1-4H3,(H,26,27)/t18-/m0/s1 |
InChI-Schlüssel |
FEIMFIOFYIDTOX-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H]1COC2=CC(=C3C(=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3)OCCCOC |
Kanonische SMILES |
CC(C)(C)C1COC2=CC(=C3C(=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3)OCCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


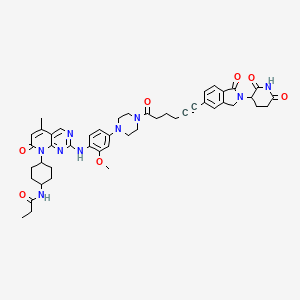


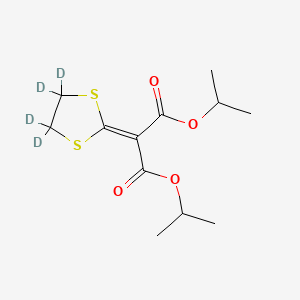
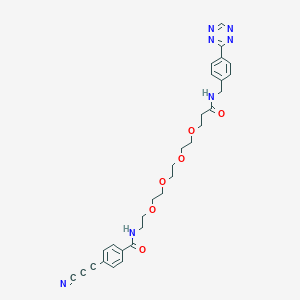
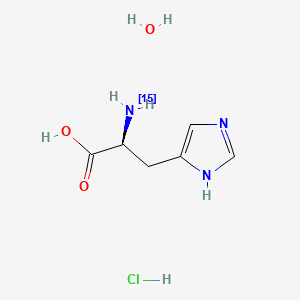
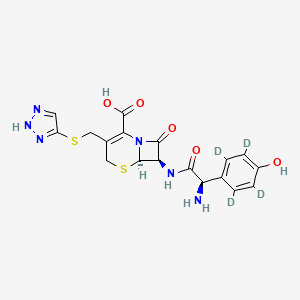
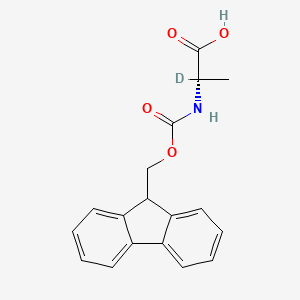

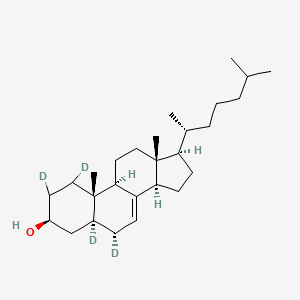
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12417513.png)
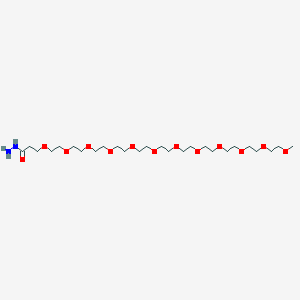
![2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide](/img/structure/B12417516.png)

